Manganese(II) formate
Overview
Description
Manganese(II) formate, also known as manganese diformate, is an inorganic compound with the chemical formula ( \text{Mn(HCO}_2\text{)}_2 ). It is a salt formed by the reaction of manganese with formic acid. This compound is known for its crystalline structure and is often used in various chemical and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese(II) formate can be synthesized through several methods. One common approach involves the reaction of manganese(II) carbonate with formic acid: [ \text{MnCO}_3 + 2\text{HCOOH} \rightarrow \text{Mn(HCO}_2\text{)}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Another method involves the direct reaction of manganese(II) oxide with formic acid under controlled conditions: [ \text{MnO} + 2\text{HCOOH} \rightarrow \text{Mn(HCO}_2\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting manganese(II) chloride with sodium formate in an aqueous solution. The resulting this compound precipitates out of the solution and can be collected by filtration and drying .
Chemical Reactions Analysis
Types of Reactions: Manganese(II) formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to manganese(III) or manganese(IV) compounds under specific conditions.
Reduction: It can be reduced to manganese metal or lower oxidation states using strong reducing agents.
Substitution: The formate ions can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in basic solutions can oxidize manganese(II) to manganese(IV), forming manganese dioxide: [ \text{Mn(HCO}_2\text{)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{MnO}_2 + 2\text{HCOOH} ]
Reduction: Strong reducing agents like sodium borohydride can reduce this compound to manganese metal.
Substitution: Ligands such as ethylenediamine can replace formate ions in this compound complexes.
Major Products Formed:
Oxidation: Manganese dioxide (( \text{MnO}_2 ))
Reduction: Manganese metal (( \text{Mn} ))
Substitution: Various manganese-ligand complexes
Scientific Research Applications
Manganese(II) formate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of manganese-based metal-organic frameworks (MOFs) and other coordination compounds.
Biology: this compound is studied for its role in enzymatic reactions and as a cofactor in various biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: It is used in the production of catalysts, pigments, and other industrial chemicals
Mechanism of Action
Manganese(II) formate exerts its effects primarily through its role as a source of manganese ions (( \text{Mn}^{2+} )). These ions can act as cofactors for various enzymes, facilitating biochemical reactions. For example, manganese ions are essential for the activity of superoxide dismutase, an enzyme that protects cells from oxidative damage. The formate ions can also participate in redox reactions, further influencing the compound’s reactivity .
Comparison with Similar Compounds
- Manganese(II) chloride (( \text{MnCl}_2 ))
- Manganese(II) sulfate (( \text{MnSO}_4 ))
- Manganese(II) acetate (( \text{Mn(CH}_3\text{COO)}_2 ))
Comparison: Manganese(II) formate is unique due to its formate ligands, which can participate in specific redox and substitution reactions not typically seen with chloride, sulfate, or acetate ligands. This makes this compound particularly useful in the synthesis of metal-organic frameworks and other coordination compounds .
Properties
IUPAC Name |
formic acid;manganese | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Mn/c2-1-3;/h1H,(H,2,3); | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFPVPNWNRFTMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)O.[Mn] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2MnO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954244 | |
Record name | Formic acid--manganese (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.963 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14998-38-0, 3251-96-5 | |
Record name | Formic acid, manganese salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14998-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Manganese diformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC112235 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112235 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Formic acid--manganese (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Manganese diformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.